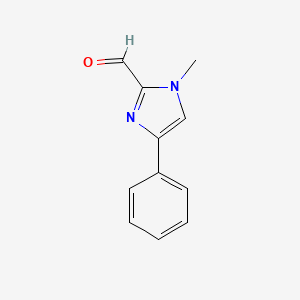
1-甲基-4-苯基-1H-咪唑-2-甲醛
描述
1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring . The molecular formula of this compound is C11H10N2O .
Synthesis Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde consists of an imidazole ring attached to a phenyl group and a carbaldehyde group . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用
合成与表征
1-甲基-4-苯基-1H-咪唑-2-甲醛及其衍生物在各种杂环化合物的合成和表征中发挥着重要作用。例如,4-甲基-5-咪唑甲醛等衍生物已被用作合成生物活性化合物的前体,包括苯并恶唑、苯并噻唑和苯并咪唑衍生物,它们显示出潜在的生物活性(Orhan 等,2019)。
结构研究和络合
该化合物用于合成衍生自 2-苯基-1H-咪唑-4-甲醛的手性和非手性亚胺和双亚胺。这些合成的化合物已通过各种结构研究进行了表征,包括核磁共振光谱、质谱和元素分析。它们的络合稳定性常数,特别是与 Cu(II) 络合物,已被确定,显示了它们在配位化学中的潜力(Pařík & Chlupatý,2014)。
潜在的抗菌剂
1-甲基-4-苯基-1H-咪唑-2-甲醛的衍生物已被探索其抗菌特性。例如,3-{5-甲基-1-[2-甲基-3-(三氟甲基)苯基/取代苯基]-1H-1,2,3-三唑-4-基}-1-(芳基)-1H-吡唑-4-甲醛化合物的合成显示出广谱抗菌活性和中度至良好的抗氧化活性。这些发现表明它们作为抗菌剂的潜力(Bhat 等,2016)。
锌(II)配合物中的光致发光性质
有机配体 1-甲基-1H-苯并[d]咪唑-2-甲醛,一种相关化合物,已被用于研究锌(II)配合物中的光致发光性质。这些研究揭示了不同配位模式及其对发光的影响,这对于材料科学和光物理学中的应用至关重要(Li 等,2019)。
作用机制
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are key components to functional molecules that are used in a variety of everyday applications . .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. Some imidazole derivatives are known to form complexes with metal ions, such as iron . .
生化分析
Biochemical Properties
1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition can help in managing conditions like gout. Additionally, 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde interacts with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
Cellular Effects
1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response and inflammation . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde involves its binding interactions with biomolecules. It binds to the active sites of enzymes like xanthine oxidase and cytochrome P450, inhibiting their activity . This inhibition can lead to reduced production of reactive oxygen species and decreased oxidative stress. Additionally, 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde vary with different dosages in animal models. At low doses, it has been found to have therapeutic effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these adverse effects varies depending on the species and the duration of exposure.
Metabolic Pathways
1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
1-Methyl-4-Phenyl-1H-Imidazole-2-Carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. It is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications and targeting signals . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1-methyl-4-phenylimidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-10(12-11(13)8-14)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQFWZBGEVSOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245080 | |
| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123511-51-3 | |
| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-phenyl-1H-imidazole-2-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501245080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-phenyl-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
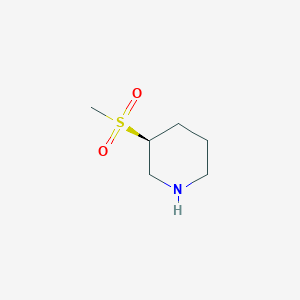
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
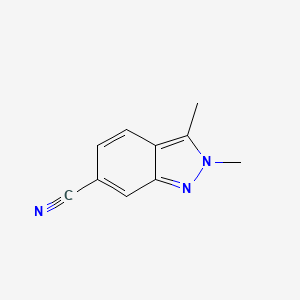
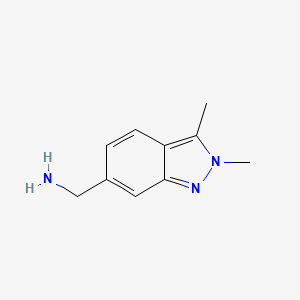
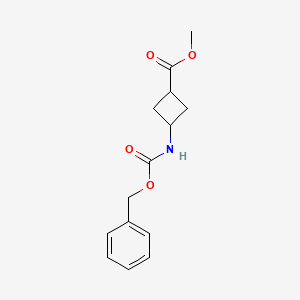
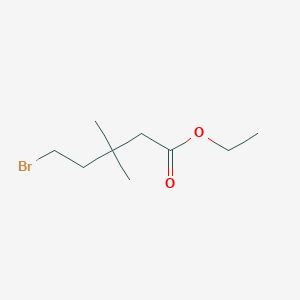
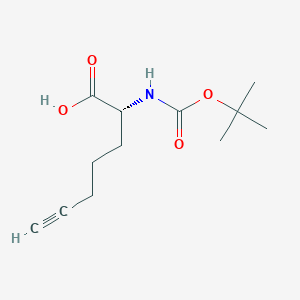
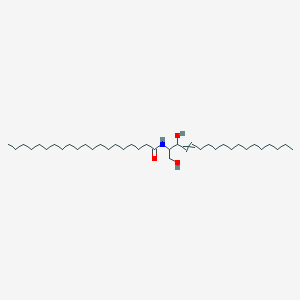
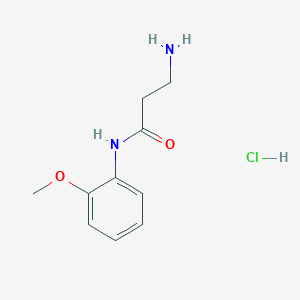
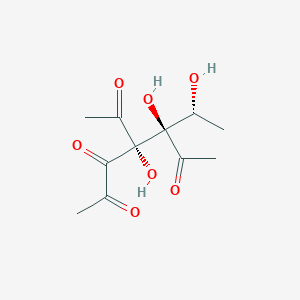
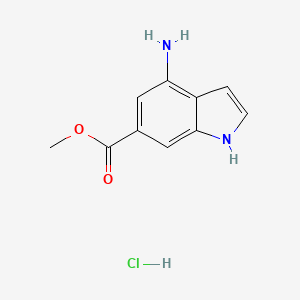
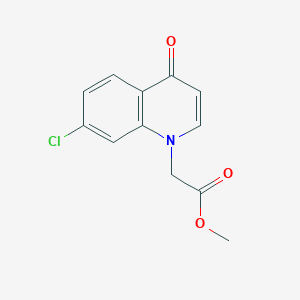
![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)
![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)
